N-(4-fluorophenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
This compound is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring bearing a pyridin-4-yl group and a 4-fluorophenyl-methylamine moiety. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridinyl-oxadiazole system may contribute to π-π stacking or hydrogen-bonding interactions in biological systems . Crystallographic studies of related compounds often employ SHELX software for structure refinement, ensuring precise determination of molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S2/c1-23(14-4-2-13(19)3-5-14)28(24,25)15-8-11-27-16(15)18-21-17(22-26-18)12-6-9-20-10-7-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHMNZYQQTUWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions . The thiophene sulfonamide moiety can be introduced via sulfonation reactions, followed by coupling with the fluorophenyl and pyridinyl groups using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of nitro groups.
Substituted Aromatics: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiophene and oxadiazole possess cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in breast and lung cancer models, suggesting that N-(4-fluorophenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide may exhibit similar properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A series of experiments showed that sulfonamide derivatives can inhibit bacterial growth effectively. A specific study focused on its efficacy against resistant strains of Staphylococcus aureus, indicating that modifications in the thiophene and oxadiazole moieties could enhance antimicrobial potency .
Neurological Applications
Given the presence of the pyridine ring in its structure, there is emerging interest in exploring the compound's neuroprotective effects. Preliminary studies suggest that compounds with pyridine and oxadiazole functionalities may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene-based compounds for their anticancer activities. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, showcasing significant promise as potential chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
In a comparative analysis published in Antibiotics, researchers tested various sulfonamide derivatives against clinical isolates of multidrug-resistant pathogens. The study found that modifications to the thiophene core improved antibacterial activity significantly, with some derivatives showing MIC values below clinically relevant thresholds .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinyl groups can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets . The oxadiazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity .
Comparison with Similar Compounds
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (863595-16-8)
- Structural Differences : Replaces the oxadiazole-pyridinyl group with a thiazolo-pyridin system.
- Hypothesized Activity : Likely targets kinase enzymes due to the thiazole ring’s resemblance to ATP-binding motifs.
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide (863558-54-7)
- Structural Differences : Incorporates a piperazine-ethyl-pyridin-3-yl chain instead of the oxadiazole-pyridin-4-yl group.
- Functional Implications : The basic piperazine group increases solubility and may confer CNS permeability, contrasting with the oxadiazole’s planar rigidity .
Fluorophenyl-Containing Analogues
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ( Compound)
- Structural Differences : Substitutes the sulfonamide-thiophene core with an acetamide-pyridin-dihydroimidazothiazole system.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3)
- Structural Differences : Replaces sulfonamide with an acetamide linker and substitutes oxadiazole with a triazole-thiophene system.
- Functional Implications : The triazole-thiophene group may improve metal-binding capacity, while the acetamide linker could reduce electron-withdrawing effects compared to sulfonamide .
Structural and Pharmacokinetic Comparison Table
Key Research Insights and Hypotheses
- Heterocycle Impact : The 1,2,4-oxadiazole ring’s planar structure may favor interactions with flat binding pockets (e.g., kinases or GPCRs), whereas triazole or thiazole systems could engage in metal coordination or alternative H-bonding .
- Fluorophenyl Role : The 4-fluorophenyl group in all compared compounds likely improves membrane permeability and resistance to oxidative metabolism, a common strategy in drug design .
Biological Activity
N-(4-fluorophenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological activity, particularly its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure features a thiophene ring, an oxadiazole moiety, and a sulfonamide group, which are known to impart various biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties:
- Mechanism of Action : The compound is believed to inhibit key kinases involved in cancer cell proliferation. For instance, related oxadiazole derivatives have shown cytotoxicity against multiple cancer cell lines by targeting the EGFR and CDK2 kinases .
- In Vitro Studies : In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed IC50 values in the micromolar range, indicating potent anticancer activity. For example, derivatives with structural similarities demonstrated IC50 values of 0.65 μM against MCF-7 cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Bacterial Activity : Studies have shown that sulfonamide derivatives exhibit antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial folic acid synthesis .
- Fungal Activity : Similar compounds have been screened for antifungal activity against Aspergillus niger and Aspergillus oryzae, with promising results at low concentrations .
Case Studies and Research Findings
Numerous studies have documented the biological activities of related compounds:
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Cyclization of precursors (e.g., thiophene-3-sulfonamide derivatives) with pyridinyl-oxadiazole intermediates under reflux in solvents like ethanol or DMF. Phosphorus oxychloride is often used for cyclization .
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Reaction yields (40–65%) can be improved by optimizing solvent ratios, temperature control (±5°C), and stoichiometric excess (1.2–1.5 equivalents) of key reagents .
- Validation: Monitor intermediates using TLC and characterize final products via LC-MS .
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridine protons at δ 8.5–8.9 ppm) .
- X-ray Crystallography: Resolve the 3D conformation, confirming dihedral angles between the thiophene-sulfonamide core and oxadiazole ring (typically 5–15° deviations) .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS m/z calculated for CHFNOS: 445.04; observed: 445.12 ± 0.05) .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (MIC values against S. aureus and E. coli) .
- Anticancer Potential: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
- Cytotoxicity Controls: Include normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications at specific positions influence its biological activity?
Methodological Answer:
- Oxadiazole Ring Modifications: Replace pyridin-4-yl with phenyl groups to evaluate changes in antifungal activity (e.g., reduced potency against C. albicans when pyridine is absent) .
- Sulfonamide Substitutions: Introduce methyl or acetyl groups at the N-methyl position to study SAR in anticancer assays (e.g., acetyl derivatives show 20% higher apoptosis induction) .
- Fluorophenyl Optimization: Compare 4-fluorophenyl with 2- or 3-fluoro analogs to determine positional effects on membrane permeability (logP shifts by 0.3–0.5 units) .
Q. What computational methods are used to model its interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., DHFR or kinase targets) with force fields like AMBER. Key interactions include hydrogen bonds between the sulfonamide group and Arg residues .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
- ADMET Prediction: Employ SwissADME to predict bioavailability (e.g., topological polar surface area > 80 Å suggests poor blood-brain barrier penetration) .
Q. How can conflicting data from different biological assays be resolved?
Methodological Answer:
- Assay Replication: Repeat experiments in triplicate under standardized conditions (e.g., fixed cell density, serum concentration) to minimize variability .
- Orthogonal Assays: Validate antimicrobial activity discrepancies using zone-of-inhibition tests alongside microdilution .
- Mechanistic Studies: Use RNA-seq or proteomics to identify off-target effects (e.g., unintended kinase inhibition) that may explain inconsistent cytotoxicity .
Q. Key Structural and Biological Comparisons
| Analog | Modification | Biological Impact | Source |
|---|---|---|---|
| Compound A (Oxadiazole-phenyl) | Pyridine → Phenyl | 50% lower antifungal activity | |
| Compound B (N-acetyl derivative) | N-methyl → N-acetyl | 20% higher apoptosis in MCF-7 cells | |
| Compound C (3-fluorophenyl) | 4-fluoro → 3-fluoro | Reduced logP (-0.4), higher aqueous solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
